Desoxohypericin hexaacetate
Description
Desoxohypericin hexaacetate (CAS: 120907-97-3) is a chemically modified derivative of hypericin, a naturally occurring anthraquinone pigment known for its photodynamic properties. The hexaacetate form is synthesized by acetylation of desoxohypericin, resulting in six acetate groups attached to the core structure. Its molecular formula is C₄₂H₃₀O₁₂, with a molecular weight of 726.6804 g/mol .
Properties
IUPAC Name |
(5,11,18,22,24-pentaacetyloxy-13,16-dimethyl-7-octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4,6,8,10,12,14(28),15(27),16,18,20,22,24-tetradecaenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O12/c1-15-9-27(49-17(3)43)23-11-25-29(51-19(5)45)13-31(53-21(7)47)39-37(25)41-35(23)33(15)34-16(2)10-28(50-18(4)44)24-12-26-30(52-20(6)46)14-32(54-22(8)48)40(39)38(26)42(41)36(24)34/h9-14H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXPUNVRTABBAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C3C(=CC(=C4C3=C5C2=C1C6=C7C5=C8C4=C(C=C(C8=CC7=C(C=C6C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153062 | |
| Record name | Desoxohypericin hexaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120907-97-3 | |
| Record name | Desoxohypericin hexaacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120907973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desoxohypericin hexaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of desoxohypericin hexaacetate typically involves the acetylation of desoxohypericin. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process is carried out under controlled temperature and pressure conditions to ensure the complete acetylation of the hydroxyl groups present in desoxohypericin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Desoxohypericin hexaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The acetyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with fewer oxygen atoms .
Scientific Research Applications
Desoxohypericin hexaacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: This compound is used in the production of dyes and pigments due to its unique chemical properties
Mechanism of Action
The mechanism of action of desoxohypericin hexaacetate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular proteins and enzymes, affecting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Hexaacetate Compounds
Hexaacetate derivatives are common in organic chemistry for modifying physicochemical properties or masking reactive hydroxyl groups. Below is a detailed comparison of desoxohypericin hexaacetate with structurally or functionally related compounds.
Structural and Physicochemical Properties
Key Observations :
- Molecular Weight: this compound’s larger size (726.68 g/mol) contrasts sharply with smaller hexaacetates like dulcitol (434.39 g/mol) or inositol derivatives (432.37 g/mol). This likely reduces its volatility compared to the latter compounds, which are detectable via GC-MS .
- Core Structure: Desoxohypericin’s anthraquinone backbone differs from the sugar alcohol (dulcitol) or cyclohexanehexol (inositol) cores, implying divergent electronic properties and biological targets.
Key Findings :
- Dulcitol Hexaacetate : Exhibits concentration-dependent inhibition of photophosphorylation (IC₅₀ = 143 μM), suggesting utility in plant biology or agrochemical research .
Q & A
Q. What are the best practices for depositing raw spectral data and synthetic protocols in public repositories?
- Methodological Answer : Upload -NMR, -NMR, and MS spectra to platforms like Zenodo or Figshare. Include metadata (e.g., solvent peaks, instrument parameters). For synthesis, use protocols.io to share step-by-step workflows with troubleshooting notes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
